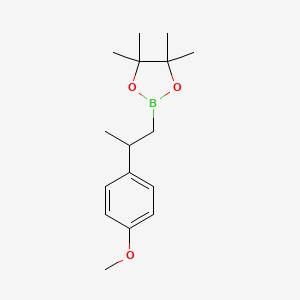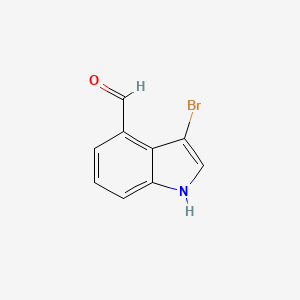![molecular formula C6H10ClF2N B13531408 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorobicyclo[310]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is a bicyclic amine with two fluorine atoms attached to the bicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclohexane precursor.
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclohexane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or fluorinated derivatives.
Scientific Research Applications
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the amine group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
- 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
Uniqueness
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the bicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-3-4(6)5(3)9;/h3-5H,1-2,9H2;1H |
InChI Key |
PLEFYFCBMNLBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)



![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)


![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)


